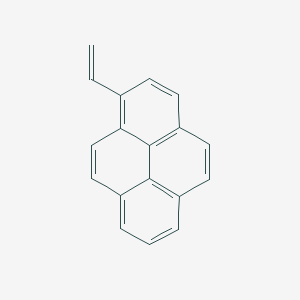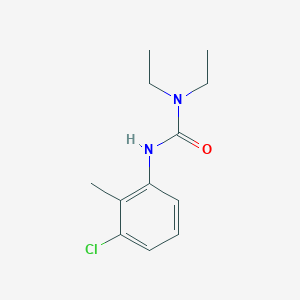
3-(3-Chloro-2-methylphenyl)-1,1-diethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chloro-2-methylphenyl)-1,1-diethylurea, also known as Chlorotoluron, is a selective herbicide that is widely used in agriculture to control weeds. It belongs to the family of phenylurea herbicides and is known for its effectiveness in controlling grasses and broadleaf weeds.
科学的研究の応用
3-(3-Chloro-2-methylphenyl)-1,1-diethylurean has been extensively studied for its herbicidal properties. It has been used in various scientific research applications, including:
1. Weed control: 3-(3-Chloro-2-methylphenyl)-1,1-diethylurean is widely used in agriculture to control grasses and broadleaf weeds. It has been found to be effective in controlling weeds such as wild oats, black-grass, and cleavers.
2. Environmental impact: 3-(3-Chloro-2-methylphenyl)-1,1-diethylurean has been studied for its environmental impact. It has been found to be persistent in soil and can leach into groundwater. Studies have shown that it can have adverse effects on non-target organisms such as earthworms and beetles.
3. Biodegradation: 3-(3-Chloro-2-methylphenyl)-1,1-diethylurean has been studied for its biodegradation properties. It has been found to be degraded by microorganisms in soil, but the process is slow, and the metabolites produced can be persistent.
作用機序
3-(3-Chloro-2-methylphenyl)-1,1-diethylurean acts by inhibiting the biosynthesis of amino acids in plants. It specifically inhibits the enzyme acetolactate synthase, which is involved in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. This results in the accumulation of toxic intermediates, leading to the death of the plant.
生化学的および生理学的効果
3-(3-Chloro-2-methylphenyl)-1,1-diethylurean has been found to have various biochemical and physiological effects on plants. It inhibits the growth of roots and shoots and reduces the chlorophyll content of leaves. It also affects the activity of enzymes involved in the biosynthesis of amino acids and proteins.
実験室実験の利点と制限
3-(3-Chloro-2-methylphenyl)-1,1-diethylurean has several advantages for use in lab experiments. It is readily available, and its herbicidal properties are well-established. However, it has limitations as well. It can be toxic to non-target organisms, and its persistence in soil can affect the results of experiments involving soil microorganisms.
将来の方向性
There are several future directions for research on 3-(3-Chloro-2-methylphenyl)-1,1-diethylurean. Some of them include:
1. Bioremediation: Research can be conducted to develop methods for the bioremediation of 3-(3-Chloro-2-methylphenyl)-1,1-diethylurean-contaminated soil and water.
2. Alternative herbicides: Research can be conducted to develop alternative herbicides that are more environmentally friendly and less toxic to non-target organisms.
3. Mode of action: Further research can be conducted to understand the mode of action of 3-(3-Chloro-2-methylphenyl)-1,1-diethylurean at the molecular level.
Conclusion:
In conclusion, 3-(3-Chloro-2-methylphenyl)-1,1-diethylurean is a selective herbicide that has been extensively studied for its herbicidal properties. It acts by inhibiting the biosynthesis of amino acids in plants and has various biochemical and physiological effects. While it has advantages for use in lab experiments, it also has limitations and can be toxic to non-target organisms. Future research can focus on developing alternative herbicides, understanding the mode of action at the molecular level, and developing methods for bioremediation.
合成法
3-(3-Chloro-2-methylphenyl)-1,1-diethylurean can be synthesized by reacting 3-chloro-2-methyl aniline with diethyl carbonate in the presence of a base such as potassium carbonate. The reaction yields 3-(3-Chloro-2-methylphenyl)-1,1-diethylurea, which can be purified by recrystallization.
特性
CAS番号 |
15545-55-8 |
|---|---|
製品名 |
3-(3-Chloro-2-methylphenyl)-1,1-diethylurea |
分子式 |
C12H17ClN2O |
分子量 |
240.73 g/mol |
IUPAC名 |
3-(3-chloro-2-methylphenyl)-1,1-diethylurea |
InChI |
InChI=1S/C12H17ClN2O/c1-4-15(5-2)12(16)14-11-8-6-7-10(13)9(11)3/h6-8H,4-5H2,1-3H3,(H,14,16) |
InChIキー |
GEUAOKNZZFMTLY-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)NC1=C(C(=CC=C1)Cl)C |
正規SMILES |
CCN(CC)C(=O)NC1=C(C(=CC=C1)Cl)C |
同義語 |
3-(3-Chloro-2-methylphenyl)-1,1-diethylurea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Octahydro-6,2,5-ethan[1]yl[2]ylidene-2H-cyclobuta[cd][2]benzothiophen-7-one 1,1-dioxide](/img/structure/B91192.png)
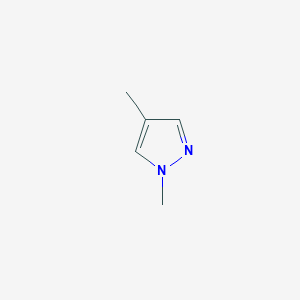
![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol](/img/structure/B91195.png)
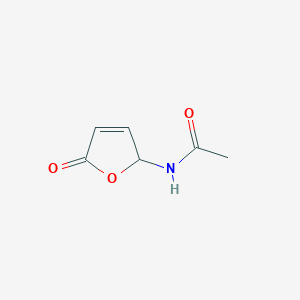
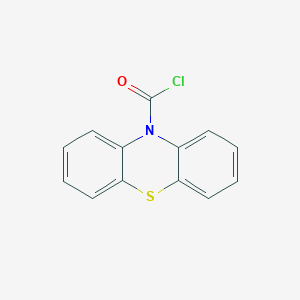
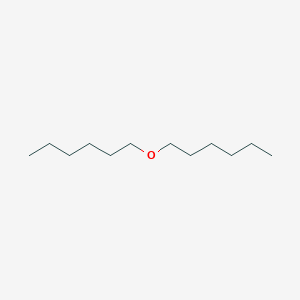

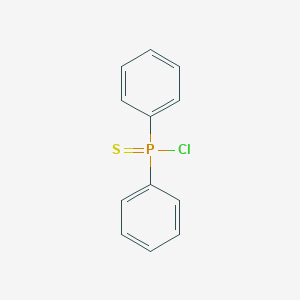
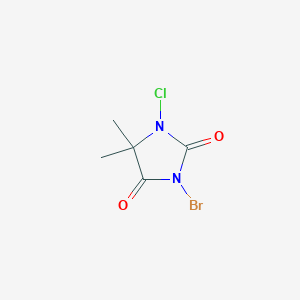
![Pyrazolo[5,1-c][1,2,4]benzotriazin-8-yl acetate](/img/structure/B91212.png)
![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B91213.png)
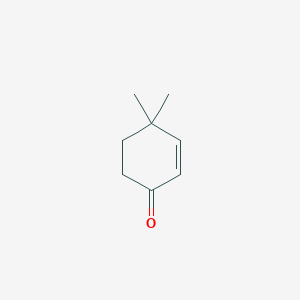
![N,N'-bis[(E)-furan-2-ylmethylideneamino]hexanediamide](/img/structure/B91218.png)
